molecular formula C12H11NO4 B13322416 Methyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Methyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No.: B13322416
M. Wt: 233.22 g/mol
InChI Key: XXWGENWRAZXRNE-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by its unique structure, which includes a methoxy group, a carboxylate ester, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require refluxing in an appropriate solvent, such as methanol or dichloromethane, to facilitate the formation of the dihydroisoquinoline ring.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isoquinoline derivatives and may contribute to its specific applications and effects.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 5-methoxy-1-oxo-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-10-5-3-4-7-8(10)6-9(12(15)17-2)13-11(7)14/h3-6H,1-2H3,(H,13,14)

InChI Key

XXWGENWRAZXRNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(NC2=O)C(=O)OC

Origin of Product

United States

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